
12-Sulfanyldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Sulfanyldodecanamide is an organic compound characterized by the presence of a sulfanyl group attached to a dodecanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Sulfanyldodecanamide typically involves the reaction of dodecanoyl chloride with thiourea, followed by hydrolysis. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems also ensures consistency and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: 12-Sulfanyldodecanamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed.
Major Products Formed:
Oxidation: Sulfinyl and sulfonyl derivatives.
Reduction: Dodecylamine.
Substitution: Various substituted dodecanamides.
Aplicaciones Científicas De Investigación
12-Sulfanyldodecanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use as a drug precursor.
Industry: It is used in the production of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 12-Sulfanyldodecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol groups in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
Dodecanamide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
12-Sulfinyldodecanamide: An oxidized form of this compound with different chemical properties.
12-Sulfonyl-dodecanamide: Another oxidized derivative with distinct reactivity.
Uniqueness: this compound is unique due to the presence of the sulfanyl group, which imparts specific reactivity and potential biological activity not seen in its analogs.
Propiedades
| 188678-39-9 | |
Fórmula molecular |
C12H25NOS |
Peso molecular |
231.40 g/mol |
Nombre IUPAC |
12-sulfanyldodecanamide |
InChI |
InChI=1S/C12H25NOS/c13-12(14)10-8-6-4-2-1-3-5-7-9-11-15/h15H,1-11H2,(H2,13,14) |
Clave InChI |
BPTTYJJCJMMIRV-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)N)CCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)
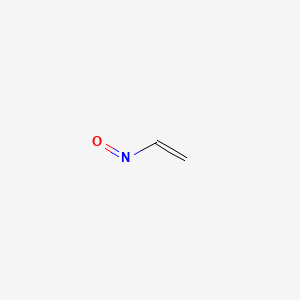
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)
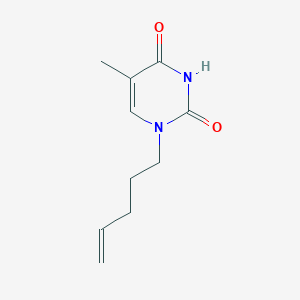
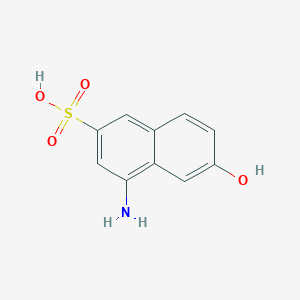
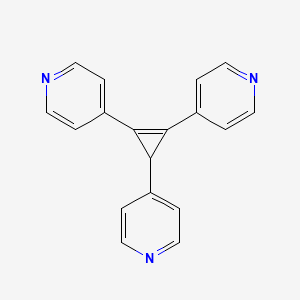
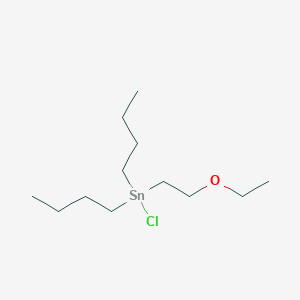
![Benzene, 1-[(butylsulfinyl)methyl]-4-(chloromethyl)-](/img/structure/B14265730.png)
